N-(4-(2-hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)acetamide hydrochloride
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Overview
Description
N-(4-(2-hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C16H19ClN2O3S and its molecular weight is 354.85. The purity is usually 95%.
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Scientific Research Applications
Radioligand Development for Vasopressin V1B Receptor
Koga et al. (2016) described a novel pyridopyrimidin-4-one derivative, characterized as a radioligand candidate for the arginine vasopressin 1B (V1B) receptor, demonstrating high binding affinities and potent antagonistic activity. This compound showed potential for in vitro and in vivo quantification of the V1B receptor, which could provide a clinical biomarker for drug development or monitoring levels of the V1B receptor in diseases (K. Koga et al., 2016).
Potential for Treating Depression and Addiction Disorders
Grimwood et al. (2011) explored a novel κ-opioid receptor antagonist with high affinity and selectivity, showing therapeutic potential in treating depression and addiction disorders. This highlights the compound's significance in pharmacological research, aiming to address critical mental health challenges (S. Grimwood et al., 2011).
Synthesis and Evaluation of Antitumor Agents
Farr et al. (1989) synthesized potential antitumor agents aiming to inhibit ribonucleotide diphosphate reductase (RDPR), contributing to cancer treatment research. This work illustrates the role of chemical synthesis in developing new therapeutic options (R. A. Farr et al., 1989).
Investigation of Peripheral Benzodiazepine Receptors
Fookes et al. (2008) synthesized compounds with high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), relevant for studying neurodegenerative disorders. The research emphasizes the importance of understanding PBR expression in the context of diseases like Alzheimer's (C. Fookes et al., 2008).
Antioxidant Activity Evaluation
Gopi and Dhanaraju (2020) synthesized novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives to evaluate their antioxidant activity. This research contributes to the development of new antioxidant agents, highlighting the continuous search for compounds that can combat oxidative stress (C. Gopi & M. Dhanaraju, 2020).
Dual Functional Agents for Alzheimer's Disease Therapy
Zhang et al. (2020) designed N-phenyl-3-methoxy-4-pyridinone derivatives as dual functional agents for Alzheimer's disease therapy, demonstrating H3 receptor antagonistic activities and potent Aβ1-40/Aβ1-42 aggregation inhibitory activities. This innovative approach aims to address Alzheimer's disease comprehensively, offering insights into the multifaceted therapeutic strategies required for such complex conditions (Min-Kui Zhang et al., 2020).
Mechanism of Action
Target of Action
The primary targets of “N-(4-(2-hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)acetamide hydrochloride” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Properties
IUPAC Name |
N-[4-(2-hydroxy-3-pyridin-2-ylsulfanylpropoxy)phenyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S.ClH/c1-12(19)18-13-5-7-15(8-6-13)21-10-14(20)11-22-16-4-2-3-9-17-16;/h2-9,14,20H,10-11H2,1H3,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCVSNAVALSKEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CSC2=CC=CC=N2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.